N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
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Overview
Description
N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring system substituted with ethoxy and ethyl groups, and a phenoxybenzamide moiety
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets through hydrogen bonding and coordination interactions . These interactions can lead to changes in the targets’ function, potentially altering cellular processes.
Biochemical Pathways
It has been suggested that the compound may influence the crystallization process and reduce defects in perovskite thin films . This suggests that the compound may have a role in modulating material properties, potentially affecting pathways related to energy production or conversion.
Result of Action
It has been suggested that the compound can lead to the formation of perovskite thin films with large grains and reduced defects . This can result in reduced non-radiative recombination, lower energy loss in hole extraction, and improved electron extraction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent used can affect the hydrogen bond dynamics and proton transfer processes of similar compounds . Therefore, the choice of solvent and other environmental conditions should be carefully considered when studying this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide typically involves the condensation of 4-ethoxy-3-ethyl-1,3-benzothiazol-2-amine with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Comparison with Similar Compounds
N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide: Similar structure but with a sulfamoyl group, which may confer different biological activities.
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide: Contains a morpholinylsulfonyl group, which may affect its solubility and reactivity.
3-(benzenesulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide: Features a benzenesulfonyl group, which may influence its chemical and biological properties.
These comparisons highlight the structural diversity within the benzothiazole derivatives and the potential for fine-tuning their properties for specific applications.
Properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-3-26-22-20(28-4-2)14-9-15-21(22)30-24(26)25-23(27)17-10-8-13-19(16-17)29-18-11-6-5-7-12-18/h5-16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZLVKSSIXUKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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